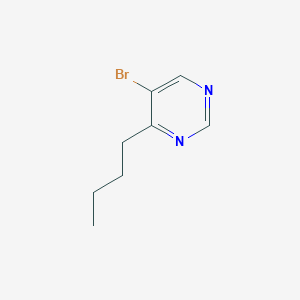![molecular formula C22H18O B1294210 3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2h)-one CAS No. 56181-65-8](/img/structure/B1294210.png)
3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2h)-one
描述
Synthesis Analysis
The synthesis of 3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2h)-one and related compounds has been explored through various methods. One approach involves the use of Claisen-Schmidt condensation reactions, which are typically employed to create chalcone derivatives, as seen in the synthesis of a related compound (2E)-2-{[4-(benzyloxy)phenyl]methylidene}-3,4-dihydronaphthalen-1(2H)-one . Another method includes the oxidative N-heterocyclic carbene-catalyzed cascade annulation reactions, which have been reported to yield 1,2-dihydronaphthalenes with high diastereo- and enantioselectivity . Additionally, a formal [2 + 2 + 2] cycloaddition of a 1,6-enyne with 2-bromophenylboronic acid has been utilized to construct a multi-substituted dihydronaphthalene scaffold .
Molecular Structure Analysis
The molecular structure of related dihydronaphthalene compounds has been determined using techniques such as single-crystal X-ray diffraction (XRD). This method was used to elucidate the structure of a new chalcone derivative, which was synthesized and crystallized by slow evaporation . The analysis of Hirshfeld surfaces and 2D fingerprint plots further provided insights into the intermolecular interactions and the contribution of different contacts to the total Hirshfeld surface .
Chemical Reactions Analysis
The chemical reactions involving dihydronaphthalene derivatives have been studied in various contexts. For instance, the crossed beam reactions of phenyl radicals with isoprene and 1,3-pentadiene have been shown to form 2- and 1-methyl-1,4-dihydronaphthalene isomers through a series of complex steps, including van-der-Waals complex formation, cis-trans isomerization, and ring closure . Similarly, the reaction of phenyl radical with 1,3-butadiene under single collision conditions leads to the formation of 1,4-dihydronaphthalene .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydronaphthalene derivatives can be inferred from their synthesis and molecular structure. The presence of various substituents, such as amino, sulfonyl, and thiophenyl groups, can significantly influence the properties of these compounds. For example, the antibacterial evaluation of certain naphthalene-1,4-dione derivatives revealed potent activity against Proteus vulgaris, indicating the potential for these compounds to serve as antibacterial agents . The pharmacological evaluation of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes has also highlighted their interaction with a novel neuromodulatory sigma-like receptor, which may have implications for conditions requiring modulation of dopamine function .
科研应用
Novel Compounds and Cytotoxic Activity
A study identified a novel compound, 3,4-dihydronaphthalen-1(2H)-one, from an endophytic fungus, showing selective cytotoxic activity against the HL-60 cell line. This indicates potential applications in cancer research (Sang et al., 2017).
Chemical Synthesis
Research on the synthesis of enamides from ketones has included the utilization of 3,4-dihydronaphthalen-1(2H)-one. This synthesis process is significant in organic chemistry and pharmaceutical development (Zhao et al., 2011).
Enantioselective Functionalization
A study described the one-flask synthesis of methyl arylvinyldiazoacetates involving 3,4-dihydronaphthalen-1(2H)-one, highlighting its application in enantioselective C-H functionalization. This process is crucial in creating chiral compounds used in various pharmaceutical applications (Manning & Davies, 2007).
Anticancer Evaluation
Research demonstrated the synthesis of 1,4‐naphthoquinone derivatives containing a 3,4-dihydronaphthalen-1(2H)-one structure, which displayed potent cytotoxic activity against various human cancer cell lines. This suggests the compound's potential as a basis for developing new anticancer agents (Ravichandiran et al., 2019).
Novel Synthesis Methods
A study described a novel one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones, demonstrating the compound's versatility and importance in developing efficient synthetic methods in organic chemistry (Liu et al., 2012).
性质
IUPAC Name |
3-(4-phenylphenyl)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O/c23-22-15-20(14-19-8-4-5-9-21(19)22)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13,20H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIAHUCZUURHQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CC=CC=C21)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80971567 | |
| Record name | 3-([1,1'-Biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2h)-one | |
CAS RN |
56181-65-8 | |
| Record name | 3-[1,1′-Biphenyl]-4-yl-3,4-dihydro-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56181-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1'-Biphenyl)-4-yl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056181658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-([1,1'-Biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[1,1'-biphenyl]-4-yl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



![2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B1294127.png)
![2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)thio]-N-methylacetamide](/img/structure/B1294128.png)

![7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1294130.png)







![tert-butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B1294155.png)
![2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1294157.png)
